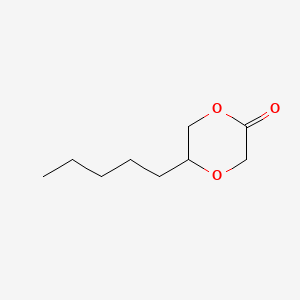
5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy- is a heterocyclic compound that features a pyridazinoindole core structure with a pyrazolyl and methoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy- typically involves the formation of the pyridazinoindole core followed by the introduction of the pyrazolyl and methoxy groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Aplicaciones Científicas De Investigación
5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: This compound shares a similar pyrazolyl group and has been studied for its biological activities.
Other Pyrazole Derivatives: Various pyrazole derivatives exhibit similar structural features and biological activities.
Uniqueness
5H-Pyridazino(4,5-b)indole, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxy- is unique due to its specific combination of a pyridazinoindole core with pyrazolyl and methoxy substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
121638-66-2 |
|---|---|
Fórmula molecular |
C16H15N5O |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-8-methoxy-5H-pyridazino[4,5-b]indole |
InChI |
InChI=1S/C16H15N5O/c1-9-6-10(2)21(20-9)16-15-13(8-17-19-16)12-7-11(22-3)4-5-14(12)18-15/h4-8,18H,1-3H3 |
Clave InChI |
RGWLZBMRIVYNHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=C3C(=CN=N2)C4=C(N3)C=CC(=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


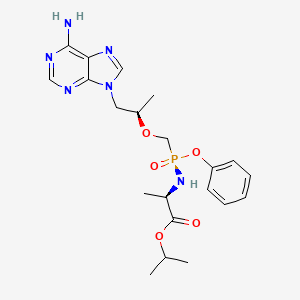

![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
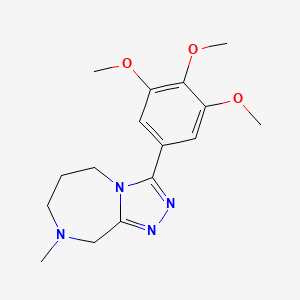
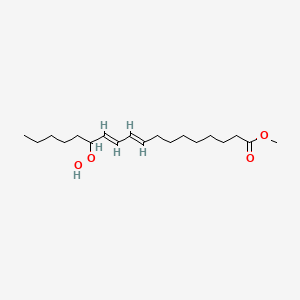

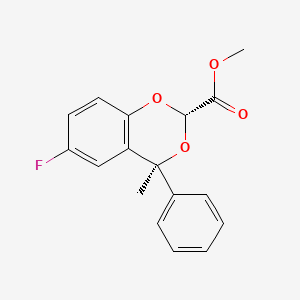
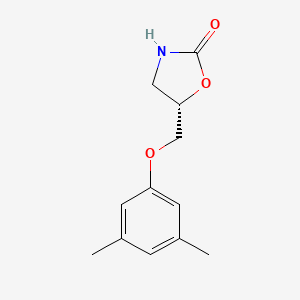

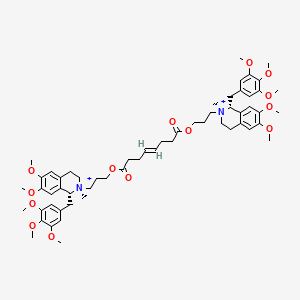
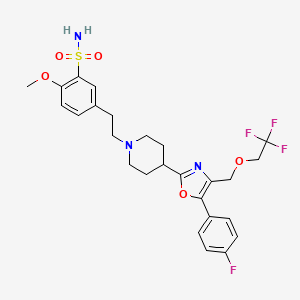
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)
